Mardepodect

Descripción general

Descripción

Mardepodect, también conocido por su nombre en código de desarrollo PF-2545920, es un fármaco desarrollado por Pfizer para el tratamiento de la esquizofrenia. Actúa como un inhibidor de la fosfodiesterasa selectivo para el subtipo 10A de fosfodiesterasa. La enzima fosfodiesterasa 10A se expresa principalmente en el cerebro, particularmente en el estriado, el núcleo accumbens y el tubérculo olfatorio. Esta enzima es crucial en la regulación de la actividad de las neuronas espinosas medianas sensibles a la dopamina en el estriado, que son objetivos de los fármacos antipsicóticos convencionales .

Mecanismo De Acción

Mardepodect ejerce sus efectos inhibiendo la enzima fosfodiesterasa 10A. Esta inhibición conduce a un aumento de los niveles de monofosfato cíclico de adenosina y monofosfato cíclico de guanosina en el cerebro. Estos nucleótidos cíclicos juegan un papel crucial en la regulación de la señalización neuronal y la liberación de neurotransmisores. Al modular estas vías, this compound ayuda a normalizar la actividad de las neuronas sensibles a la dopamina, ejerciendo así sus efectos antipsicóticos .

Compuestos similares:

Papaverina: Un inhibidor más antiguo de la fosfodiesterasa 10A conocido por sus efectos antipsicóticos en modelos animales.

Derivados de quinolina: Otros inhibidores de la fosfodiesterasa basados en quinolina con diferentes grados de selectividad y eficacia.

Unicidad de this compound: this compound destaca por su alta selectividad para el subtipo 10A de fosfodiesterasa y su capacidad para cruzar la barrera hematoencefálica. Esta selectividad reduce la probabilidad de efectos fuera del objetivo y aumenta su potencial terapéutico. Además, this compound ha mostrado resultados prometedores en modelos preclínicos, convirtiéndolo en uno de los inhibidores de la fosfodiesterasa 10A más avanzados en desarrollo .

Análisis Bioquímico

Biochemical Properties

Mardepodect interacts primarily with the PDE10A enzyme . The PDE10A enzyme is expressed mostly in the striatum, nucleus accumbens, and olfactory tubercle . This compound’s interaction with PDE10A is highly selective, with an IC50 of 0.37 nM, and over 1000-fold selectivity over other phosphodiesterases .

Cellular Effects

This compound influences cell function by regulating the activity of dopamine-sensitive medium spiny neurons in the striatum . These neurons are known targets of conventional antipsychotic agents . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are largely due to its inhibition of PDE10A .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of PDE10A . This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which in turn affects various cellular processes .

Temporal Effects in Laboratory Settings

In the conditioned avoidance response assay (CAR), this compound was found to be active with an ED50 of 1 mg/kg . Over time, administration of this compound to mice caused a dose-dependent increase in striatal cGMP .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dosage of 1 mg/kg, this compound was found to be effective in the CAR assay . The effects of higher doses have not been reported.

Metabolic Pathways

This compound is involved in the cGMP signaling pathway, due to its inhibition of PDE10A . This could affect metabolic flux or metabolite levels, although specific interactions with enzymes or cofactors have not been reported.

Transport and Distribution

This compound can cross the blood-brain barrier , indicating that it is likely transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, have not been reported.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function have not been reported. Given its ability to cross the blood-brain barrier , it is likely that it is able to reach various compartments or organelles within cells.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de mardepodect implica la formación de un derivado de quinolina. Los pasos clave incluyen:

Formación del anillo de pirazol: Esto implica la reacción de un derivado de piridina con hidracina para formar el anillo de pirazol.

Acoplamiento con fenol: El derivado de pirazol se acopla entonces con un derivado de fenol para formar el grupo fenoximetil.

Formación del anillo de quinolina: El paso final implica la formación del anillo de quinolina a través de una reacción de ciclación.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para mejorar las velocidades de reacción .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el anillo de pirazol.

Reducción: Las reacciones de reducción pueden ocurrir en el anillo de quinolina, lo que lleva a la formación de derivados de dihidroquinolina.

Sustitución: El grupo fenoximetil puede sufrir reacciones de sustitución con varios nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Productos principales:

Oxidación: La oxidación del anillo de pirazol puede llevar a la formación de N-óxidos de pirazol.

Reducción: La reducción del anillo de quinolina da como resultado derivados de dihidroquinolina.

Sustitución: Las reacciones de sustitución producen diversos derivados de fenoximetil dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Psychiatric Disorders

Mardepodect has been investigated for its potential to treat schizophrenia. Traditional antipsychotics primarily target dopamine receptors, often leading to undesirable side effects. In contrast, PDE10A inhibitors like this compound may provide a more favorable side effect profile by acting on different neurochemical pathways .

Case Study: Schizophrenia Treatment

In preclinical studies, this compound demonstrated efficacy in reducing psychotic symptoms without the common side effects associated with conventional therapies. However, development for this indication was halted after Phase II clinical trials due to insufficient efficacy results .

Neurodegenerative Diseases

The compound was also explored for its application in Huntington's disease. Similar to its role in schizophrenia, this compound's inhibition of PDE10A is believed to help in modulating neuronal signaling pathways affected by this neurodegenerative condition .

Case Study: Huntington's Disease Research

Research indicated that this compound could potentially slow down the progression of Huntington's disease symptoms by enhancing dopaminergic signaling. Despite promising preclinical data, further development was discontinued after clinical trials did not meet efficacy endpoints .

Drug Discovery Techniques

The identification and optimization of this compound involved advanced drug discovery techniques, including computer-aided drug design (CADD). These methods have revolutionized the way compounds are identified and developed for therapeutic use.

Table: Drug Discovery Techniques Applied to this compound

| Technique | Description | Application to this compound |

|---|---|---|

| Structure-Based Design | Utilizes the three-dimensional structure of biological targets to design inhibitors. | Enabled the identification of this compound as a PDE10A inhibitor. |

| Ligand-Based Design | Focuses on known ligands to predict new compounds with similar properties. | Assisted in optimizing selectivity and potency of this compound. |

| ADMET Profiling | Evaluates Absorption, Distribution, Metabolism, Excretion, and Toxicity characteristics. | Improved understanding of pharmacokinetics for this compound. |

Comparación Con Compuestos Similares

Papaverine: An older phosphodiesterase 10A inhibitor known for its antipsychotic effects in animal models.

Quinoline derivatives: Other quinoline-based phosphodiesterase inhibitors with varying degrees of selectivity and efficacy.

Uniqueness of Mardepodect: this compound stands out due to its high selectivity for the phosphodiesterase 10A subtype and its ability to cross the blood-brain barrier. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical models, making it one of the most advanced phosphodiesterase 10A inhibitors in development .

Actividad Biológica

Mardepodect, also known as PF-02545920, is a potent phosphodiesterase 10A (PDE10A) inhibitor that has garnered attention for its potential therapeutic applications in various neurological disorders, particularly schizophrenia and Huntington's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for treatment in different pathological contexts.

This compound selectively inhibits PDE10A, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the intracellular levels of these cyclic nucleotides, which play crucial roles in signal transduction pathways. The elevation of cAMP is particularly significant in the striatum, where it enhances dopamine D1 receptor signaling while inhibiting D2 receptor signaling, potentially leading to improved cognitive function and motor control in neurodegenerative conditions .

Inhibition of Cell Proliferation

Recent studies have demonstrated that this compound exhibits anti-proliferative effects on various cancer cell lines. For instance, in human glioblastoma (GBM) cell lines (U87MG, A172, and T98G), this compound significantly inhibited cell growth with varying IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| U87MG | 32 |

| A172 | 5 |

| T98G | 16 |

These findings suggest that this compound could be repositioned as a therapeutic candidate for GBM treatment due to its ability to suppress tumor cell proliferation .

Mechanistic Insights

The anti-mitotic effects of this compound have been linked to its modulation of the cell cycle. Specifically, it has been shown to arrest the cell cycle at the G1 phase by reducing cyclin D1 levels. This was observed through flow cytometry analyses that indicated a decrease in S-phase cells upon treatment with this compound . Furthermore, the study indicated that the inhibition of PDE10A leads to elevated levels of cAMP and cGMP, which are crucial for regulating cellular proliferation .

Case Studies and Clinical Implications

This compound was initially developed for treating schizophrenia but later repositioned for Huntington's disease. Despite its promising pharmacological profile and ability to penetrate the central nervous system (CNS), clinical trials have shown that it failed to meet therapeutic endpoints in these conditions . However, ongoing research continues to explore its potential in treating GBM and other malignancies.

In a comparative study with Regorafenib—a multi-kinase inhibitor—this compound's effects on gene expression were analyzed using genome-wide drug-induced gene expression (DIGEX) profiling. This study revealed that both drugs upregulated genes associated with growth factors while downregulating genes related to the cell cycle and apoptosis. Notably, this compound's unique gene expression profile may highlight novel targets for future drug discovery efforts .

Propiedades

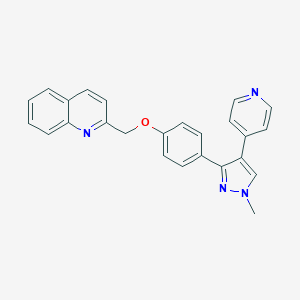

IUPAC Name |

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEXWHKOMMASPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025873 | |

| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898562-94-2 | |

| Record name | 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898562-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mardepodect [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mardepodect | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARDEPODECT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.